molecular formula C10H6O4 B1212935 2,5-Dihydroxynaphthalene-1,4-dione CAS No. 4923-55-1

2,5-Dihydroxynaphthalene-1,4-dione

Cat. No.: B1212935
CAS No.: 4923-55-1
M. Wt: 190.15 g/mol
InChI Key: AQMHLTLDUPBBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydroxynaphthalene-1,4-dione, also known as naphthazarin, is a naturally occurring organic compound derived from naphthalene. It belongs to the class of 1,4-naphthoquinones, which are known for their rich and diverse chemical properties. This compound is characterized by its two hydroxyl groups positioned at the 2 and 5 positions and two carbonyl groups at the 1 and 4 positions on the naphthalene ring.

Biochemical Analysis

Biochemical Properties

2,5-Dihydroxynaphthalene-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit melanin synthesis in wild-type strains of fungi . This inhibition is achieved through the compound’s interaction with enzymes involved in the melanin biosynthesis pathway. Additionally, this compound forms complexes with metal ions, which can affect various biochemical processes .

Cellular Effects

This compound impacts various cellular processes and functions. It has been observed to inhibit fungal growth when combined with dextrose and light exposure . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to influence the expression of genes involved in oxidative stress response and cellular defense mechanisms . The compound’s ability to form complexes with metal ions can also affect cellular processes by altering the availability of these ions for other biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, as seen in its inhibition of melanin synthesis . Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells . These ROS can further interact with cellular components, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, it may degrade into other products, which can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of melanin synthesis and continued generation of ROS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and inhibition of melanin synthesis . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which facilitate its redox reactions . The compound’s interaction with metal ions can also influence metabolic flux and metabolite levels by altering the availability of these ions for other metabolic processes . Additionally, this compound can be further metabolized into other derivatives, which may have distinct biochemical activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s ability to form complexes with metal ions can influence its distribution by altering its solubility and transport properties . This can further impact its biochemical activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with metal ions can facilitate its localization to organelles involved in metal ion metabolism . This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydroxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the oxidation of 2,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene derivatives. This process can be carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Higher quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted naphthoquinones.

Comparison with Similar Compounds

2,5-Dihydroxynaphthalene-1,4-dione is unique among 1,4-naphthoquinones due to its specific substitution pattern. Similar compounds include:

These compounds share similar redox properties but differ in their biological activities and applications due to variations in their substitution patterns.

Properties

IUPAC Name

4,5-dihydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHLTLDUPBBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964190
Record name 4,5-Dihydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-55-1
Record name 2-Hydroxyjuglone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydroxynaphthalene-1,4-dione
Reactant of Route 2
2,5-Dihydroxynaphthalene-1,4-dione
Reactant of Route 3
2,5-Dihydroxynaphthalene-1,4-dione
Reactant of Route 4
2,5-Dihydroxynaphthalene-1,4-dione
Reactant of Route 5
2,5-Dihydroxynaphthalene-1,4-dione
Reactant of Route 6
2,5-Dihydroxynaphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.